molecular formula C19H15FN4OS B2680150 3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894060-54-9

3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2680150
CAS No.: 894060-54-9
M. Wt: 366.41
InChI Key: VGJUDEWOFNSNFU-UHFFFAOYSA-N
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Description

3-((2-Fluorobenzyl)thio)-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies related to its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

Radioligand Binding Affinity

Research indicates that some derivatives of the triazolopyridazine series exhibit high affinity and selectivity for the adenosine A1 receptor subtype, demonstrating the compound's potential in targeting specific receptor subtypes. For example, compounds bearing lipophilic substituents such as 2-fluorobenzyl have shown significant activity, highlighting their potential in the development of receptor-specific drugs (Biagi et al., 1999).

Anticonvulsant Activity

Several studies have synthesized and evaluated the anticonvulsant properties of triazolopyridazine derivatives. Notably, compounds with a 2-fluorobenzyloxy group have demonstrated significant activity, showcasing the compound's potential in treating seizure disorders and enhancing the safety and efficacy of anticonvulsant therapies (Zhang et al., 2010).

Structural and Electronic Analysis

Recent advancements in the structural and electronic analysis of triazolopyridazine derivatives, including density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks, have provided deeper insights into their molecular properties. These studies contribute to the understanding of the interaction dynamics of these compounds with biological targets, aiding in the rational design of more effective therapeutic agents (Sallam et al., 2021).

Antimicrobial and Antioxidant Properties

Triazolopyridazine derivatives have also been explored for their antimicrobial and antioxidant properties. The synthesis and biological evaluation of these compounds reveal potential therapeutic applications beyond their anticonvulsant and receptor-binding activities, opening new avenues for the development of multifunctional drugs (Hanif et al., 2012).

Properties

IUPAC Name

3-[(2-fluorophenyl)methylsulfanyl]-6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-15-7-4-6-13(11-15)17-9-10-18-21-22-19(24(18)23-17)26-12-14-5-2-3-8-16(14)20/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJUDEWOFNSNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CC=CC=C4F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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